Thiourea, N-(2-(2-fluoro-6-methoxyphenyl)ethyl)-N'-2-thiazolyl-
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Overview
Description
Thiourea, N-(2-(2-fluoro-6-methoxyphenyl)ethyl)-N’-2-thiazolyl- is a compound of significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(2-(2-fluoro-6-methoxyphenyl)ethyl)-N’-2-thiazolyl- typically involves the reaction of 2-fluoro-6-methoxyphenylboronic acid with thiazole derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products, often involving high-pressure and temperature-controlled environments.
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-(2-(2-fluoro-6-methoxyphenyl)ethyl)-N’-2-thiazolyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazolyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Thiourea, N-(2-(2-fluoro-6-methoxyphenyl)ethyl)-N’-2-thiazolyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Thiourea, N-(2-(2-fluoro-6-methoxyphenyl)ethyl)-N’-2-thiazolyl- involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interfere with signaling pathways by modulating the activity of key proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Thiourea derivatives: Compounds with similar thiourea groups but different substituents.
Fluoro-methoxyphenyl derivatives: Compounds with the same fluoro-methoxyphenyl group but different functional groups.
Thiazolyl derivatives: Compounds with the thiazolyl group but different substituents.
Uniqueness
Thiourea, N-(2-(2-fluoro-6-methoxyphenyl)ethyl)-N’-2-thiazolyl- is unique due to the combination of its functional groups, which confer specific chemical properties and biological activities. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
149488-18-6 |
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Molecular Formula |
C13H14FN3OS2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-[2-(2-fluoro-6-methoxyphenyl)ethyl]-3-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C13H14FN3OS2/c1-18-11-4-2-3-10(14)9(11)5-6-15-12(19)17-13-16-7-8-20-13/h2-4,7-8H,5-6H2,1H3,(H2,15,16,17,19) |
InChI Key |
MCJWFYQBNIPBAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)F)CCNC(=S)NC2=NC=CS2 |
Origin of Product |
United States |
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